molecular formula C24H28N2O2 B4254237 ethyl 4-benzyl-1-(1H-indol-2-ylmethyl)-4-piperidinecarboxylate

ethyl 4-benzyl-1-(1H-indol-2-ylmethyl)-4-piperidinecarboxylate

Cat. No. B4254237
M. Wt: 376.5 g/mol
InChI Key: YWODAATWGLEJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-benzyl-1-(1H-indol-2-ylmethyl)-4-piperidinecarboxylate, also known as EBPC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This molecule is a piperidine derivative that contains an indole moiety, which is a common structural feature in many bioactive compounds.

Mechanism of Action

The mechanism of action of ethyl 4-benzyl-1-(1H-indol-2-ylmethyl)-4-piperidinecarboxylate involves its interaction with the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues throughout the body, including the brain. ethyl 4-benzyl-1-(1H-indol-2-ylmethyl)-4-piperidinecarboxylate binds to a specific site on the receptor, which enhances its activity and results in downstream effects on various signaling pathways. This modulation of the sigma-1 receptor has been shown to have neuroprotective, anti-inflammatory, and analgesic effects.
Biochemical and Physiological Effects:
ethyl 4-benzyl-1-(1H-indol-2-ylmethyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects in preclinical studies. These effects include the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the activation of neurotrophic factors. Additionally, ethyl 4-benzyl-1-(1H-indol-2-ylmethyl)-4-piperidinecarboxylate has been shown to have analgesic effects in animal models of pain, suggesting that it may have potential as a novel pain medication.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-benzyl-1-(1H-indol-2-ylmethyl)-4-piperidinecarboxylate in lab experiments is its ability to selectively modulate the sigma-1 receptor, which is a relatively understudied receptor with potential therapeutic applications. Additionally, ethyl 4-benzyl-1-(1H-indol-2-ylmethyl)-4-piperidinecarboxylate is a small molecule that can be easily synthesized and modified, which allows for the development of analogs with improved pharmacological properties. However, one limitation of using ethyl 4-benzyl-1-(1H-indol-2-ylmethyl)-4-piperidinecarboxylate in lab experiments is its relatively low potency compared to other sigma-1 receptor modulators. This may limit its usefulness in certain experimental contexts.

Future Directions

There are several potential future directions for research on ethyl 4-benzyl-1-(1H-indol-2-ylmethyl)-4-piperidinecarboxylate. One direction is the development of more potent analogs that can selectively modulate the sigma-1 receptor with higher affinity. Additionally, further studies are needed to investigate the therapeutic potential of ethyl 4-benzyl-1-(1H-indol-2-ylmethyl)-4-piperidinecarboxylate in various disease models, including Alzheimer's disease, depression, and schizophrenia. Finally, the mechanism of action of ethyl 4-benzyl-1-(1H-indol-2-ylmethyl)-4-piperidinecarboxylate on the sigma-1 receptor needs to be further elucidated to fully understand its pharmacological effects.
In conclusion, ethyl 4-benzyl-1-(1H-indol-2-ylmethyl)-4-piperidinecarboxylate is a promising chemical compound that has potential pharmacological properties. Its ability to modulate the sigma-1 receptor makes it an attractive target for drug development in various disease contexts. Further research is needed to fully understand the mechanism of action of ethyl 4-benzyl-1-(1H-indol-2-ylmethyl)-4-piperidinecarboxylate and to develop more potent analogs with improved pharmacological properties.

Scientific Research Applications

Ethyl 4-benzyl-1-(1H-indol-2-ylmethyl)-4-piperidinecarboxylate has been studied for its potential pharmacological properties, including its ability to modulate the activity of certain receptors in the brain. Specifically, ethyl 4-benzyl-1-(1H-indol-2-ylmethyl)-4-piperidinecarboxylate has been shown to act as a positive allosteric modulator of the sigma-1 receptor, which is involved in the regulation of various physiological processes such as pain perception, mood, and cognition. This receptor has also been implicated in the pathophysiology of many diseases, including Alzheimer's disease, depression, and schizophrenia. Therefore, ethyl 4-benzyl-1-(1H-indol-2-ylmethyl)-4-piperidinecarboxylate may have therapeutic potential in the treatment of these disorders.

properties

IUPAC Name

ethyl 4-benzyl-1-(1H-indol-2-ylmethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-2-28-23(27)24(17-19-8-4-3-5-9-19)12-14-26(15-13-24)18-21-16-20-10-6-7-11-22(20)25-21/h3-11,16,25H,2,12-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWODAATWGLEJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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